Molecular Weight and Exact Mass Profiling of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane: A Technical Guide for Drug Discovery
Molecular Weight and Exact Mass Profiling of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane: A Technical Guide for Drug Discovery
Executive Summary and Structural Rationale
In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) scaffold is frequently utilized as a conformationally flexible, seven-membered ring alternative to piperazine. This structural shift alters the exit vectors of attached substituents, often dramatically improving target selectivity in kinase inhibitors (e.g., CDK9) and G-protein-coupled receptor (GPCR) antagonists (e.g., Orexin receptors)[1][2].
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS: 447410-66-4) represents a highly functionalized, bis-sulfonylated derivative of this class[3]. The dual sulfonylation completely abolishes the basicity of the diazepane nitrogens, rendering the molecule neutral at physiological pH. This physicochemical shift enhances lipophilicity and passive membrane permeability—critical parameters for central nervous system (CNS) penetration. Furthermore, the inclusion of heavy bromine atoms provides opportunities for halogen bonding within target protein binding pockets, a recognized strategy for increasing binding affinity.
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, exact mass profiling, and validated analytical workflows required for its synthesis and high-resolution mass spectrometry (HRMS) characterization.
Physicochemical Data and Isotopic Profiling
For researchers conducting High-Throughput Screening (HTS) or pharmacokinetic profiling, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.
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Molecular Weight (598.33 g/mol ): Calculated using the standard atomic weights (the abundance-weighted average of all stable isotopes). This value is used for bulk stoichiometric calculations during synthesis.
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Exact Mass (595.9286 Da): Calculated using the mass of the most abundant isotope for each element ( 12C , 1H , 79Br , 14N , 16O , 32S ). This is the target value for High-Resolution Mass Spectrometry (HRMS).
Because the molecule contains two bromine atoms, it exhibits a highly characteristic isotopic envelope. Natural bromine exists as an almost 1:1 mixture of 79Br (50.69%) and 81Br (49.31%). Consequently, a dibrominated compound will display a distinct 1:2:1 triplet in its mass spectrum separated by 2 Da intervals ( M , M+2 , M+4 ).
Table 1: Core Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| Chemical Formula | C19H22Br2N2O6S2 | Defines the atomic composition. |
| Average Molecular Weight | 598.33 g/mol | Used for molarity calculations in assay preparation. |
| Monoisotopic Exact Mass | 595.9286 Da | Target mass for Orbitrap/TOF HRMS identification. |
| Hydrogen Bond Donors | 0 | Bis-sulfonylation removes N-H donors, increasing permeability. |
| Hydrogen Bond Acceptors | 8 | Provided by the sulfonyl oxygens and methoxy groups. |
Table 2: Predicted HRMS Isotopic Envelope for [M+H]+
| Isotope Combination | Theoretical m/z [M+H]+ | Relative Abundance |
| 79Br2 (Monoisotopic, M ) | 596.9359 | ~25% (1x) |
| 79Br81Br ( M+2 ) | 598.9339 | ~50% (2x) |
| 81Br2 ( M+4 ) | 600.9319 | ~25% (1x) |
Synthetic Pathway and Structural Validation
The synthesis of 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane relies on a straightforward, yet highly efficient, bimolecular nucleophilic substitution ( SN2 -type) reaction. The core scaffold, 1,4-diazepane, is reacted with two equivalents of 5-bromo-2-methoxybenzenesulfonyl chloride.
Causality in Reagent Selection:
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Dichloromethane (DCM): Chosen as an aprotic solvent that readily dissolves both the polar diazepane and the lipophilic sulfonyl chloride without participating in competing solvolysis reactions.
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N,N-Diisopropylethylamine (DIPEA): Acts as a non-nucleophilic base to scavenge the HCl byproduct generated during sulfonamide bond formation. Its steric bulk prevents it from reacting with the sulfonyl chloride, ensuring the diazepane nitrogens remain the sole nucleophiles.
Synthetic pathway for 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.
Self-Validating Synthetic Protocol
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Preparation: In a flame-dried round-bottom flask under inert nitrogen atmosphere, dissolve 1,4-diazepane (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exothermic side reactions and minimizes the hydrolysis of the sulfonyl chloride.
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Electrophile Addition: Slowly add 5-bromo-2-methoxybenzenesulfonyl chloride (2.1 eq, 21 mmol) dropwise over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Self-Validation (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50:50 Ethyl Acetate/Hexanes). The disappearance of the ninhydrin-active primary/secondary amine spots confirms complete bis-sulfonylation.
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Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.
Analytical Workflows: LC-HRMS Bioanalysis
For drug development professionals utilizing this compound in biological assays, establishing a robust LC-MS/MS bioanalytical workflow is mandatory for quantifying compound clearance, metabolic stability, and target engagement.
Because the bis-sulfonylation removes all basic amine functionality, the molecule does not easily protonate in Positive Electrospray Ionization (ESI+). To force ionization, the mobile phase must be carefully optimized.
Causality in MS Method Design:
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0.1% Formic Acid (FA): While the compound lacks basic nitrogens, the methoxy oxygens and sulfonyl oxygens can act as weak proton acceptors in the presence of an organic acid, forming the [M+H]+ pseudomolecular ion.
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Sodium Adduct Monitoring: Due to the high number of oxygen atoms (6 in total), the molecule has a high propensity to chelate trace sodium ions from the glassware or solvents, forming a highly stable [M+Na]+ adduct at m/z 618.9184. A self-validating MS method must monitor both the protonated and sodiated species to ensure accurate quantification.
LC-HRMS workflow highlighting the characteristic dibrominated isotopic signature.
Step-by-Step LC-HRMS Protocol
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Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 ACN/Water containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% ACN to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometer Tuning: Operate the HRMS (e.g., Thermo Q-Exactive Orbitrap) in ESI+ mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV.
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Self-Validation (Data Processing): Extract the ion chromatograms for m/z 596.9359 ( [M+H]+ ) and m/z 618.9184 ( [M+Na]+ ). The method is validated if the mass error is ≤5 ppm and the observed isotopic envelope matches the theoretical 1:2:1 ratio for the M , M+2 , and M+4 peaks.
Conclusion
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is a structurally rigid, highly lipophilic compound with significant potential in targeted drug discovery libraries. Its exact mass of 595.9286 Da and its distinct dibrominated isotopic signature make it highly traceable in complex biological matrices. By adhering to the causality-driven synthetic and analytical protocols outlined above, researchers can ensure high-fidelity data generation during preclinical evaluation.
References
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10xchem.com. "1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane." 10X CHEM Catalog.[3] Available at:
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Sigma-Aldrich. "5-Bromo-2-methoxybenzenesulfonyl chloride." Sigma-Aldrich Product Catalog. Available at:
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Cardiff University. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." ORCA.[1] Available at:
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National Institutes of Health (NIH). "Synthesis and biological activity evaluation of azacycloheptane sulfonamide derivatives as potential orexin receptor antagonists." PubMed Central (PMC).[2] Available at:
